An In-depth Technical Guide to the Discovery and Synthesis of (+)-Bufuralol
An In-depth Technical Guide to the Discovery and Synthesis of (+)-Bufuralol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol is a non-selective β-adrenoceptor antagonist that also exhibits partial agonist activity.[1][2] It is a chiral molecule, existing as two enantiomers: (R)-(+)-bufuralol and (S)-(-)-bufuralol. The pharmacological activity of bufuralol primarily resides in the (S)-(-)-enantiomer, which is a potent β-blocker, while the (R)-(+)-enantiomer is significantly less active at β-adrenoceptors but is a preferred substrate for metabolism by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[3][4] This stereoselectivity in both its pharmacodynamics and pharmacokinetics makes bufuralol a valuable tool in pharmacological research, particularly in studies of drug metabolism and β-adrenergic receptor function. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, pharmacological properties, and metabolic profile of (+)-bufuralol.
Discovery and Synthesis of (+)-Bufuralol
The synthesis of bufuralol and the investigation of its structure-activity relationships were first described in the 1970s.[5] The development of enantioselective synthetic routes has been a key focus of subsequent research to allow for the specific investigation of the individual enantiomers.
Enantioselective Synthesis of (R)-(+)-Bufuralol
An effective method for the enantioselective synthesis of (R)-bufuralol has been reported, utilizing a dynamic kinetic resolution of a key chlorohydrin intermediate. The overall yield for this multi-step synthesis is approximately 31%.[6]
Experimental Protocol: Enantioselective Synthesis of (R)-(+)-Bufuralol
This protocol is a summary of the key steps described in the literature for the synthesis of (R)-bufuralol.
Step 1: Synthesis of 2-acetyl-7-ethylbenzofuran
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Formylation of 2-ethylphenol: 2-ethylphenol is reacted with paraformaldehyde and triethylamine in the presence of magnesium chloride to yield 3-ethyl-2-hydroxybenzaldehyde.
-
Cyclization: The resulting benzaldehyde is then reacted with chloroacetone in the presence of potassium hydroxide in ethanol to form 2-acetyl-7-ethylbenzofuran.
Step 2: Synthesis of the racemic chlorohydrin
-
α-Bromination: 2-acetyl-7-ethylbenzofuran is brominated at the α-position of the acetyl group.
-
Reduction: The resulting α-bromo ketone is reduced using sodium borohydride to yield the racemic chlorohydrin, 1-(7-ethylbenzofuran-2-yl)-2-chloroethanol.
Step 3: Dynamic Kinetic Resolution
-
Enzymatic Acetylation: The racemic chlorohydrin is subjected to a dynamic kinetic resolution using a lipase (such as Candida antarctica lipase B) and an acyl donor (e.g., isopropenyl acetate) in the presence of a ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2). The enzyme selectively acetylates the (R)-enantiomer of the chlorohydrin.
-
In situ Racemization: The ruthenium catalyst facilitates the in situ racemization of the unreacted (S)-chlorohydrin, allowing for a theoretical yield of over 50% for the (R)-acetate.
Step 4: Conversion to (R)-(+)-Bufuralol
-
Epoxide Formation: The resulting (R)-1-(7-ethylbenzofuran-2-yl)-2-chloroethyl acetate is treated with a base (e.g., potassium carbonate) to form the corresponding chiral epoxide.
-
Aminolysis: The epoxide is then opened by reaction with tert-butylamine to yield (R)-(+)-bufuralol.
Step 5: Purification
-
The final product is purified by column chromatography on silica gel to afford (R)-(+)-bufuralol with high enantiomeric excess.
Caption: Workflow for the enantioselective synthesis of (+)-bufuralol.
Pharmacological Profile
Bufuralol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[7] It also possesses intrinsic sympathomimetic activity (ISA), or partial agonist activity, particularly at β2-adrenoceptors, which can lead to vasodilation.[6] The β-blocking activity resides predominantly in the (S)-(-)-enantiomer.[7]
Quantitative Pharmacological Data
| Parameter | (+)-Bufuralol (R-enantiomer) | (-)-Bufuralol (S-enantiomer) | Reference |
| β-Adrenoceptor Blocking Potency | Lower | Higher | [7] |
| Partial Agonist Activity (ISA) | Present, primarily at β2-receptors | Present, primarily at β2-receptors | [6] |
β-Adrenergic Receptor Signaling Pathway
As a β-adrenoceptor antagonist, bufuralol blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors. This action inhibits the downstream signaling cascade that is typically initiated by agonist binding.
Caption: Simplified β-adrenergic receptor signaling pathway and the action of bufuralol.
Metabolic Profile
The metabolism of bufuralol is a key area of its scientific interest, as it is a well-established probe substrate for CYP2D6 activity. The metabolism is highly stereoselective, with the (+)-enantiomer being preferentially metabolized by CYP2D6.
Major Metabolic Pathway: 1'-Hydroxylation
The primary metabolic pathway for bufuralol is hydroxylation at the 1'-position of the butyl side chain to form 1'-hydroxybufuralol. This reaction is almost exclusively catalyzed by CYP2D6 at low substrate concentrations. Other cytochrome P450 enzymes, such as CYP2C19 and CYP1A2, can also contribute to bufuralol metabolism, particularly at higher concentrations.[9]
Quantitative Metabolic Data
The kinetic parameters for the 1'-hydroxylation of bufuralol enantiomers highlight the stereoselectivity of CYP2D6.
| Enantiomer | Enzyme | Apparent Km (μM) | Apparent Vmax (pmol/min/pmol CYP) | Reference |
| (+)-Bufuralol | CYP2D6 | ~5-15 | ~20-40 | [10] |
| (-)-Bufuralol | CYP2D6 | ~10-30 | ~5-15 | [10] |
| (+/-)-Bufuralol | CYP2C19 | ~36 | - | [9] |
Note: These values are approximate and can vary depending on the experimental conditions.
Experimental Protocol: In Vitro Metabolism of Bufuralol
This protocol outlines a general procedure for assessing the in vitro metabolism of bufuralol using human liver microsomes (HLMs).
Materials:
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(+)-Bufuralol hydrochloride
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally related compound not present in the incubation)
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing HLMs (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding (+)-bufuralol (at various concentrations to determine kinetics) to the incubation mixtures.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for analysis of the formation of 1'-hydroxybufuralol.
Analytical Methodology: HPLC Separation of Bufuralol Enantiomers
A sensitive and selective high-performance liquid chromatographic (HPLC) method is essential for the stereoselective analysis of bufuralol in biological matrices.
Experimental Protocol: HPLC Analysis of Bufuralol Enantiomers in Plasma
This protocol is based on a reported method for the analysis of bufuralol enantiomers in plasma.[4]
Chromatographic Conditions:
-
Column: Chirobiotic V (vancomycin-based chiral stationary phase), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Methanol : Glacial Acetic Acid : Triethylamine (100 : 0.015 : 0.01, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Sample Preparation (Plasma):
-
Protein Precipitation: To 1 mL of plasma, add a precipitating agent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase before injection into the HPLC system.
Quantitative Data from HPLC Analysis:
| Parameter | S-(-)-bufuralol | R-(+)-bufuralol | Reference |
| Retention Time (min) | ~10.5 | ~11.7 | |
| Linearity Range (ng/mL) | 5 - 500 | 5 - 500 | |
| Limit of Detection (ng/mL) | 2 | 2 | |
| Within-run Precision (%RSD) | 2.1 - 4.4 | 2.2 - 4.2 | |
| Between-run Precision (%RSD) | 2.5 - 4.9 | 2.6 - 4.9 | |
| Accuracy (% recovery) | 98.4 - 102.4 | 97.8 - 102.2 |
Conclusion
(+)-Bufuralol and its enantiomer, (-)-bufuralol, represent a fascinating case of stereoselectivity in pharmacology and drug metabolism. The distinct biological properties of each enantiomer underscore the importance of chiral separation and analysis in drug development. The well-characterized metabolism of (+)-bufuralol by CYP2D6 has established it as an invaluable in vitro and in vivo probe for phenotyping and drug-drug interaction studies. This technical guide has provided a detailed overview of the key aspects of (+)-bufuralol's discovery, synthesis, and scientific application, offering a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism.
References
- 1. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Preparation of Alcohols and Amines [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bufuralol, a new beta-adrenoceptor blocking agent. Part 1: synthesis and structure-activity studies in a series of benzofuran-2-ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
